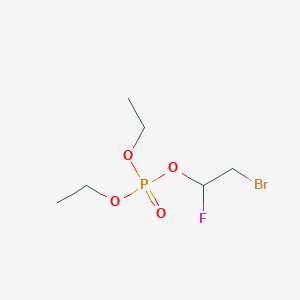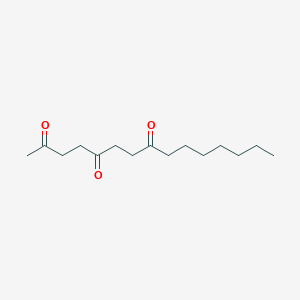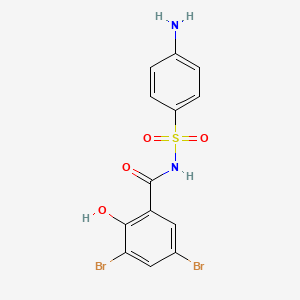
N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of Sulfonyl Chloride: The starting material, 4-aminobenzene-1-sulfonic acid, is converted to its sulfonyl chloride derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Coupling Reaction: The sulfonyl chloride is then reacted with 3,5-dibromo-2-hydroxybenzoic acid in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: The compound is used in enzyme inhibition studies and as a probe for studying protein-sulfonamide interactions.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death. Additionally, the dibromo-hydroxybenzamide moiety may interact with other biological targets, enhancing its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfabenzamide: Another sulfonamide with a benzamido substituent, used as an antibacterial agent.
Sulfathiazole: A sulfonamide with a thiazole ring, known for its broad-spectrum antibacterial activity.
Sulfacetamide: A sulfonamide with an acetamido group, commonly used in topical antibacterial preparations.
Uniqueness
N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide is unique due to the presence of both dibromo and hydroxy groups on the benzamide moiety. This structural feature may confer distinct chemical reactivity and biological activity compared to other sulfonamides .
Eigenschaften
CAS-Nummer |
62547-30-2 |
|---|---|
Molekularformel |
C13H10Br2N2O4S |
Molekulargewicht |
450.10 g/mol |
IUPAC-Name |
N-(4-aminophenyl)sulfonyl-3,5-dibromo-2-hydroxybenzamide |
InChI |
InChI=1S/C13H10Br2N2O4S/c14-7-5-10(12(18)11(15)6-7)13(19)17-22(20,21)9-3-1-8(16)2-4-9/h1-6,18H,16H2,(H,17,19) |
InChI-Schlüssel |
GEXPVEDNMAFSDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(=O)C2=C(C(=CC(=C2)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


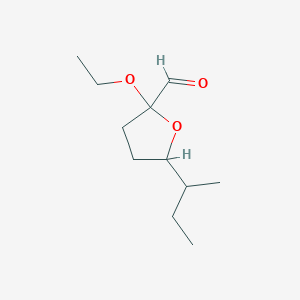



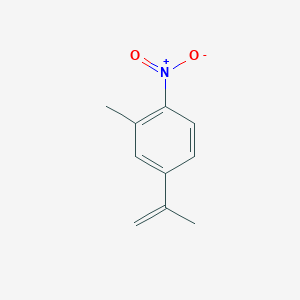

![2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14517238.png)

![4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B14517248.png)
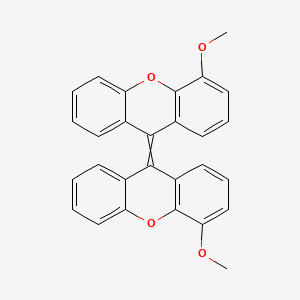

![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)
